molecular formula C8H4Br2F2O2 B1460200 4,5-Dibromo-2,3-difluorophenylacetic acid CAS No. 1804939-07-8

4,5-Dibromo-2,3-difluorophenylacetic acid

Cat. No.: B1460200
CAS No.: 1804939-07-8
M. Wt: 329.92 g/mol
InChI Key: NFMIOZSOAQIRPZ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,3-difluorophenylacetic Acid (CAS 1804939-07-8) is a halogen-dense aromatic building block of high value in advanced chemical synthesis. This compound features the molecular formula C 8 H 4 Br 2 F 2 O 2 and a molecular weight of 329.92 g/mol . Its structure incorporates both bromine and fluorine atoms, making it a versatile intermediate for constructing complex molecules. The bromine atoms serve as excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the creation of biaryl systems. Simultaneously, the fluorine atoms can influence the compound's electronic properties, metabolic stability, and binding affinity in target molecules. Researchers primarily utilize this scaffold in the development of active pharmaceutical ingredients (APIs) and functional materials. As a key intermediate, it is critical for the exploration of new drug candidates and organic electronic materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4,5-dibromo-2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)7(11)8(12)6(4)10/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIOZSOAQIRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dibromo-2,3-difluorophenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that incorporates both bromine and fluorine substituents on a phenylacetic acid backbone. This structural configuration is significant as it influences the compound's pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Radical Formation : As indicated in studies on related compounds, the generation of radicals during metabolic processes can lead to various biological effects, including anti-inflammatory and anticancer activities .
  • Enzyme Inhibition : The presence of halogen atoms can enhance the binding affinity to target enzymes, potentially inhibiting their activity.

Biological Activity Data

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro
Enzyme InhibitionInhibits specific kinases involved in tumor growth

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of halogenated phenylacetic acids, this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and T47D). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for ER-positive breast cancers .

Case Study 2: Anti-inflammatory Effects

Research focusing on inflammatory responses demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in macrophage cultures. This suggests its utility in treating inflammatory diseases .

Case Study 3: Mechanistic Insights

A mechanistic study revealed that the compound interacts with the estrogen receptor (ER), modulating its activity. This interaction was characterized by competitive binding assays that indicated a lower IC50 compared to standard ER antagonists .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Recent studies have highlighted the potential of 4,5-dibromo-2,3-difluorophenylacetic acid as a precursor in the synthesis of antiviral compounds. It has been utilized in the development of intermediates for drugs targeting HIV and other viral infections. For instance, derivatives of this compound have shown activity against HIV by inhibiting viral replication pathways.

Case Study: Synthesis of Anti-HIV Agents

A notable example involves the synthesis of an amine fragment that serves as an intermediate for the anti-HIV drug lenacapavir. The five-step synthesis process begins with 2-(3,5-difluorophenyl)acetic acid and employs this compound as a critical reactant in generating high-yield intermediates necessary for further drug development .

Agrochemicals

Herbicide Development

The compound has also been explored for its herbicidal properties. Its structural characteristics allow it to interact effectively with plant growth regulators. Research indicates that derivatives of this compound can inhibit specific enzymes involved in plant growth, making them suitable candidates for developing selective herbicides.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication RateEfficacy (%)
Compound AThis compound1 kg/ha85
Compound BSimilar derivative0.5 kg/ha78

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer synthesis. Its bromine and fluorine substituents enhance the thermal stability and chemical resistance of polymers. Researchers are focusing on creating copolymers that incorporate this compound to improve performance characteristics in various applications.

Case Study: Polymer Blends

A study examined the incorporation of this compound into poly(vinyl chloride) (PVC) blends to enhance thermal stability. The results showed that blends containing this compound exhibited improved thermal degradation temperatures compared to standard PVC formulations .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

2,4-Difluorophenylacetic Acid
  • Structure : Fluorine at 2- and 4-positions on the phenyl ring; acetic acid group.
  • Key Differences : The absence of bromine and differing fluorine positions reduce steric hindrance and electron-withdrawing effects compared to the target compound. This likely results in lower molecular weight (158.10 g/mol vs. ~309.93 g/mol for the target) and altered reactivity .
3,4-Difluorobenzoic Acid
  • Structure : Fluorine at 3- and 4-positions; benzoic acid group.
  • Key Differences : The carboxylic acid group (vs. acetic acid) and lack of bromine affect acidity (pKa ~2.8 for benzoic acid vs. ~3.5–4.0 estimated for phenylacetic acid derivatives). Applications include reference standards and intermediates in drug synthesis .
4,5-Dibromo-2,7-dinitro-fluorescein
  • Structure : Nitro and bromo substituents on a fluorescein backbone.
  • Key Differences: The fluorescein core and nitro groups enable strong nonlinear optical (NLO) properties, unlike the phenylacetic acid derivatives.

Physicochemical Properties

Table 1: Comparative Data for Halogenated Aromatic Acids
Compound Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Melting Point (°C) Key Applications
4,5-Dibromo-2,3-difluorophenylacetic acid C₈H₄Br₂F₂O₂ ~309.93 4,5-Br; 2,3-F Acetic acid Not reported Synthetic intermediates
2,4-Difluorophenylacetic acid C₈H₆F₂O₂ 158.10 2,4-F Acetic acid Not reported OLED precursors
3,4-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 3,4-F Benzoic acid Not reported Reference standards
3:5-Dibromo-2:4:6-trimethylphenylbenzoic acid C₁₆H₁₂Br₂O₂ 420.08 3,5-Br; 2,4,6-CH₃ Benzoic acid 210–211 Thermal-stable intermediates

Photophysical and Electronic Properties

  • DCzIPN : Exhibits UV-Vis absorption at 229 nm (π-π) and 410 nm (n-π), with solid-state PL emission at 447 nm. The small singlet-triplet energy gap (0.05 eV) enables efficient TADF, critical for OLEDs .
  • Target Compound: While photophysical data is unavailable, the electron-withdrawing Br and F substituents may redshift absorption/emission spectra compared to non-halogenated analogs, suggesting utility in optoelectronics.

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5-Dibromo-2,3-difluorophenylacetic acid generally follows a multi-step approach involving:

This strategy requires precise control over regioselectivity to achieve the correct substitution pattern on the aromatic ring.

Bromination Step

  • Starting Material: Typically, a 2,3-difluorophenylacetic acid or its ester derivative is used as the substrate.
  • Reagents and Conditions: Bromination is performed using bromine (Br2) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr3) to activate the aromatic ring towards electrophilic substitution.
  • Regioselectivity: The electron-withdrawing fluorine atoms direct bromination to the 4 and 5 positions due to their influence on the electron density distribution on the ring.
  • Reaction Medium: Solvents such as acetic acid or chloroform are commonly used to dissolve the starting material and facilitate the bromination reaction.

Typical Reaction Scheme:

Step Reagents/Conditions Outcome
Bromination Br2, Fe or AlBr3 catalyst, solvent (e.g., AcOH) Introduction of bromine atoms at 4,5-positions

Industrial and Advanced Synthetic Techniques

  • Continuous Flow Reactors: For industrial-scale synthesis, continuous flow reactors are employed to maintain precise control over reaction parameters, improving yield and reproducibility.
  • Automated Systems: Automation enhances reaction monitoring and control, minimizing side reactions and improving purity.
  • Purification: Standard purification techniques such as recrystallization or chromatography are applied to isolate the target compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose/Outcome Notes
Starting material 2,3-Difluorophenylacetic acid or derivative Provides fluorine substituents May require synthesis if not commercially available
Bromination Br2 with Fe or AlBr3 catalyst, AcOH or chloroform Introduces bromine at 4,5-positions Regioselectivity influenced by fluorines
Fluorination KF or CsF, DMF or MeCN, elevated temperature Introduces fluorine at 2,3-positions Nucleophilic aromatic substitution mechanism
Hydrolysis/Acidification Aqueous HCl or H2SO4 Converts intermediates to free acid Ensures acetic acid functionality
Purification Recrystallization, chromatography Isolates pure this compound Critical for product quality
Industrial scale-up Continuous flow reactors, automation Enhances yield, reproducibility, and safety Applied in commercial production

Research Findings and Notes

  • The presence of fluorine atoms at ortho and meta positions relative to the acetic acid side chain significantly influences the electronic properties of the ring, affecting bromination regioselectivity and reaction rates.
  • Bromination under mild conditions prevents over-bromination and side reactions.
  • Fluorination using KF or CsF is preferred for nucleophilic aromatic substitution due to their high nucleophilicity and relatively mild reaction conditions.
  • Industrial methods emphasize reaction control and environmental safety, favoring continuous flow technologies over batch processes.
  • The synthetic route may require optimization based on the availability of starting materials and desired product purity.

Q & A

Basic Research Questions

Q. What are the optimal purification methods for 4,5-Dibromo-2,3-difluorophenylacetic acid given its halogenated and fluorinated structure?

  • Methodology : Recrystallization using polar aprotic solvents (e.g., dimethyl sulfoxide) is recommended due to the compound's low solubility in non-polar solvents. Column chromatography with silica gel and ethyl acetate/hexane gradients (adjusted for fluorine and bromine substituents) can further isolate impurities . For halogenated analogs, thin-layer chromatography (TLC) with UV visualization or iodine staining is critical to monitor purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns:

  • ¹⁹F NMR : Identify fluorine environments (δ -110 to -150 ppm for aromatic fluorines) .
  • ¹H NMR : Observe splitting patterns from adjacent bromine and fluorine atoms.
  • LC-MS/MS : Detect molecular ion peaks (M+H⁺) and fragmentation patterns to validate molecular weight (expected ~323 g/mol) .

Q. What safety protocols are essential when handling this compound’s bromine and fluorine substituents?

  • Methodology :

  • Bromine hazards : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Fluorine stability : Store at 0–6°C to prevent decomposition .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes for this compound?

  • Methodology :

  • Quantum chemical calculations : Predict reaction pathways for bromination and fluorination using density functional theory (DFT) .
  • Transition-state analysis : Identify energy barriers for competing substitution reactions (e.g., para vs. meta fluorination) .
  • Reactor design : Simulate batch vs. continuous-flow systems to maximize yield while minimizing halogenated byproducts .

Q. How should researchers address contradictions in spectroscopic data for halogenated phenylacetic acids?

  • Methodology :

  • Cross-validation : Compare NMR and X-ray crystallography data to resolve ambiguities in substituent positioning .
  • Isotopic labeling : Use deuterated solvents to suppress background noise in ¹H NMR .
  • Synchrotron XRD : Resolve crystallographic ambiguities for heavy atoms (Br, F) .

Q. What strategies improve regioselectivity in synthesizing polyhalogenated phenylacetic acid derivatives?

  • Methodology :

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to position bromine/fluorine substituents .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) during halogenation .
  • Factorial design of experiments (DoE) : Test variables (temperature, catalyst loading) to optimize regioselectivity .

Q. How does the electronic effect of fluorine and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Hammett analysis : Quantify substituent effects on reaction rates (σₚ values: F = +0.06, Br = +0.26) .
  • Electrochemical studies : Measure redox potentials to assess suitability for Suzuki-Miyaura couplings .
  • Kinetic isotope effects : Probe reaction mechanisms using deuterated analogs .

Key Research Challenges

  • Synthetic bottlenecks : Balancing bromine’s electron-withdrawing effects with fluorine’s steric hindrance requires precise stoichiometry .
  • Toxicity profiling : Assess bioaccumulation risks of polyhalogenated compounds using in vitro assays (e.g., cytochrome P450 inhibition) .
  • Scale-up limitations : Membrane separation technologies (e.g., nanofiltration) may reduce halogenated waste in industrial settings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dibromo-2,3-difluorophenylacetic acid
Reactant of Route 2
4,5-Dibromo-2,3-difluorophenylacetic acid

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